molecular formula C7H12N2O2 B13795396 2,3-Piperazinedione, 1-propyl- CAS No. 59702-32-8

2,3-Piperazinedione, 1-propyl-

Cat. No.: B13795396
CAS No.: 59702-32-8
M. Wt: 156.18 g/mol
InChI Key: JZOCKFYENIIGQF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

2,3-Piperazinedione (B147188), 1-propyl- belongs to the extensive family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. Specifically, it is a derivative of piperazine (B1678402), a six-membered ring containing two nitrogen atoms at opposite positions. The presence of two carbonyl groups at the 2 and 3 positions, along with a propyl group at the 1-position, defines its unique structure and chemical properties.

Within the vast field of heterocyclic chemistry, research often focuses on the synthesis of novel ring systems and the functionalization of existing ones to explore their potential applications. The piperazine ring, in particular, is a common scaffold in medicinal chemistry. nih.gov The introduction of substituents, such as the propyl group on one of the nitrogen atoms in 2,3-piperazinedione, allows for the fine-tuning of the molecule's steric and electronic properties, which can in turn influence its reactivity and biological activity.

Significance of the Piperazinedione Scaffold in Chemical Synthesis and Research

The piperazinedione scaffold, in its various isomeric forms (2,3-, 2,5-, and 2,6-diones), is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term denotes a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The 2,5-diketopiperazine (DKP) derivatives, which are cyclic dipeptides, are particularly abundant in nature and have been the subject of extensive research. nih.gov They exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. nih.gov

The rigid, conformationally constrained structure of the piperazinedione ring makes it an attractive template for the design of peptidomimetics, compounds that mimic the structure and function of peptides. researchgate.net This rigidity can lead to enhanced metabolic stability and improved oral bioavailability compared to their linear peptide counterparts. researchgate.net

While much of the research has centered on 2,5-piperazinediones, the 2,3-piperazinedione core also serves as a valuable building block in organic synthesis. For instance, a general method for the synthesis of N-monosubstituted piperazine-2,3-diones has been developed, highlighting their accessibility as synthetic intermediates. sci-hub.se This method involves a two-step process starting with the cyclization of ethylenediamine (B42938), followed by a substitution reaction to introduce the desired substituent on the nitrogen atom. sci-hub.se A specific example of N-alkylation is the synthesis of 1-tetradecylpiperazine-2,3-dione, which was achieved by hydrogenating the corresponding 1-tetradecyl-1,4-dihydropyrazine-2,3-dione. uliege.be This suggests a viable synthetic pathway for preparing 1-propyl-2,3-piperazinedione.

The potential for further functionalization of the piperazinedione ring allows for the creation of diverse chemical libraries for drug discovery and other applications. iiarjournals.org

Scope of Academic Inquiry into 2,3-Piperazinedione, 1-propyl-

Specific academic inquiry focused solely on 2,3-Piperazinedione, 1-propyl- is limited. While the broader class of piperazinediones is well-documented, this particular derivative has not been the subject of extensive, dedicated studies that are publicly available. Its existence is noted in chemical databases and by commercial suppliers, which provide some basic physical and chemical data.

Research into compounds like 2,3-piperazinedione, 1-propyl- is often part of broader investigations into structure-activity relationships of a series of related compounds. iiarjournals.org For instance, studies on N-substituted piperazine derivatives often explore how varying the alkyl or aryl substituent on the nitrogen atom affects the compound's biological activity. acs.org

The synthesis of 1-propyl-2,3-piperazinedione can be approached through established methods for N-alkylation of the piperazinedione core. A general two-step synthesis for N-monosubstituted piperazine-2,3-diones involves the initial cyclization of ethylenediamine with a cyclizing reagent like dialkyl oxalate (B1200264) to form piperazine-2,3-dione. sci-hub.se This intermediate can then undergo a substitution reaction with a propyl-containing reagent to yield the final product. sci-hub.se

While direct research is sparse, the known chemical properties and the established significance of the piperazinedione scaffold suggest that 2,3-Piperazinedione, 1-propyl- could be a person of interest in fields such as medicinal chemistry and materials science. iiarjournals.org Further research would be necessary to fully elucidate its specific properties and potential applications.

Chemical Data for 2,3-Piperazinedione, 1-propyl-

PropertyValueSource
CAS Number 59702-32-8 chemsrc.com
Molecular Formula C₇H₁₂N₂O₂ thieme-connect.de
Molecular Weight 156.18 g/mol thieme-connect.de
Density 1.11 g/cm³ acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59702-32-8

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-propylpiperazine-2,3-dione

InChI

InChI=1S/C7H12N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h2-5H2,1H3,(H,8,10)

InChI Key

JZOCKFYENIIGQF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCNC(=O)C1=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,3 Piperazinedione, 1 Propyl

Established Synthetic Routes to the 2,3-Piperazinedione (B147188) Core

The formation of the 2,3-piperazinedione scaffold is a critical first step in the synthesis of its N-substituted derivatives. The primary strategies for constructing this heterocyclic core involve cyclocondensation reactions and amide bond formation strategies, often starting from acyclic precursors.

Cyclocondensation Reactions in the Formation of Piperazinediones

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperazinediones. These reactions typically involve the intramolecular or intermolecular condensation of precursors containing the necessary functionalities to form the cyclic structure. One common approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of the 2,3-piperazinedione core, this would typically involve the cyclization of an N-(2-aminoethyl)oxamic acid derivative or a related open-chain precursor. The reaction proceeds through the formation of two amide bonds, leading to the stable six-membered ring of the piperazinedione.

The general mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl group, followed by an intramolecular cyclization step where the second amino group attacks the remaining carbonyl function, ultimately leading to the elimination of a small molecule, such as water, to form the cyclic diamide (B1670390).

Starting MaterialsReagents and ConditionsProductGeneral Yields
Ethylenediamine (B42938) and Diethyl oxalate (B1200264)Heat, solvent (e.g., ethanol)2,3-PiperazinedioneModerate to Good
N-(2-Aminoethyl)oxamic acidDehydrating agent (e.g., DCC, EDC), base2,3-PiperazinedioneGood

Note: DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Amide Bond Formation Strategies for Piperazinedione Derivatives

The synthesis of the 2,3-piperazinedione core is fundamentally reliant on the efficient formation of amide bonds. A common strategy involves the cyclization of a dipeptide precursor, specifically one derived from an N-substituted glycine (B1666218) and another amino acid. In the context of the unsubstituted 2,3-piperazinedione, this would involve the cyclization of a derivative of N-(carboxymethyl)glycine.

Modern amide bond formation often employs coupling reagents to activate the carboxylic acid functionality, facilitating its reaction with the amine. Common coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (such as BOP or PyBOP), and uronium salts (like HBTU or HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the amide bond. The choice of coupling reagent and reaction conditions can be critical in minimizing side reactions and ensuring high yields.

Propylation Strategies for N-Substitution at Position 1

Once the 2,3-piperazinedione core is synthesized, the next crucial step is the introduction of the propyl group at the N-1 position. This can be achieved through direct alkylation or via multi-step synthetic sequences.

Direct Alkylation Methods for 1-Propyl Incorporation

Direct N-alkylation is a common and straightforward method for introducing alkyl substituents onto nitrogen-containing heterocycles. In the case of 2,3-piperazinedione, which possesses two secondary amide nitrogens, regioselectivity can be a challenge. However, under controlled conditions, mono-alkylation can be achieved.

The reaction typically involves the deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile and attacks an alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The choice of base is crucial; common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed.

SubstrateAlkylating AgentBaseSolventProduct
2,3-Piperazinedione1-BromopropaneSodium Hydride (NaH)Dimethylformamide (DMF)1-Propyl-2,3-piperazinedione
2,3-Piperazinedione1-IodopropanePotassium Carbonate (K2CO3)Acetonitrile1-Propyl-2,3-piperazinedione

Multi-step Synthetic Approaches to 1-Propyl-2,3-Piperazinedione

Multi-step synthetic routes offer greater control over the final product's structure and can be advantageous when direct alkylation proves to be low-yielding or non-selective. A plausible multi-step approach to 1-propyl-2,3-piperazinedione would involve starting with an N-propylated precursor before the cyclization step.

For instance, N-propylethylenediamine can be synthesized and then reacted with diethyl oxalate in a cyclocondensation reaction to directly form 1-propyl-2,3-piperazinedione. This approach ensures that the propyl group is introduced at the desired position from the outset, avoiding the potential for mixtures of N-alkylated products.

Another multi-step strategy could involve the use of protecting groups. One of the amide nitrogens of the 2,3-piperazinedione core could be selectively protected, followed by the alkylation of the unprotected nitrogen with a propyl halide. Subsequent deprotection would then yield the desired 1-propyl-2,3-piperazinedione. Common nitrogen protecting groups that could be employed include the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups.

Green Chemistry Principles in the Synthesis of 2,3-Piperazinedione, 1-propyl-

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. In the context of synthesizing 1-propyl-2,3-piperazinedione, several green strategies can be envisioned to minimize environmental impact and improve sustainability.

One key area of focus is the use of greener solvents. Traditional solvents like DMF are effective but have associated toxicity and disposal issues. The exploration of more benign alternatives such as water, ethanol, or supercritical carbon dioxide could significantly improve the environmental profile of the synthesis.

The use of catalysis is a cornerstone of green chemistry. Catalytic methods, as opposed to stoichiometric reagents, reduce waste and can lead to more efficient reactions. For the amide bond formation step, the use of catalytic amounts of a coupling agent or the development of enzyme-catalyzed amidations would be a significant green advancement.

In the N-alkylation step, greener alkylating agents can be considered. For example, the use of propanol (B110389) in a borrowing hydrogen methodology, where propanol is transiently oxidized to propanal which then undergoes reductive amination, is a highly atom-economical and green alternative to propyl halides. Another emerging green alkylating agent is propylene (B89431) carbonate, which can introduce a hydroxypropyl group that could be further modified.

Furthermore, alternative energy sources such as microwave irradiation or ultrasound can be employed to accelerate reaction rates, often leading to cleaner reactions with higher yields and reduced energy consumption compared to conventional heating.

Green Chemistry PrincipleApplication in Synthesis of 1-Propyl-2,3-piperazinedione
Safer Solvents and Auxiliaries Replacement of DMF with greener solvents like water, ethanol, or 2-methyltetrahydrofuran.
Catalysis Use of catalytic coupling agents for amide bond formation; development of catalytic N-alkylation methods.
Use of Renewable Feedstocks Synthesis of precursors from bio-based sources.
Design for Energy Efficiency Application of microwave irradiation or ultrasound to reduce reaction times and energy consumption.
Atom Economy Employing reactions like borrowing hydrogen for N-alkylation to maximize the incorporation of reactant atoms into the final product.

Catalytic Systems in the Synthesis of Piperazinedione Derivatives

The construction of the piperazinedione core can be achieved through various catalytic methods, primarily involving transition metals such as palladium, copper, and iridium. These catalysts facilitate key bond-forming reactions, enabling the synthesis of a diverse range of substituted piperazinediones.

Palladium-catalyzed reactions are particularly prominent in the synthesis of related piperazin-2-ones, and these principles can be extended to 2,3-piperazinediones. caltech.edunih.gov For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a route to chiral piperazin-2-ones. rsc.org Similarly, palladium-catalyzed decarboxylative allylic alkylation has been successfully employed for the asymmetric synthesis of α-substituted piperazin-2-ones, which are precursors to chiral piperazines. caltech.edunih.gov The choice of palladium precursor and ligand is critical in these transformations, influencing both the yield and enantioselectivity of the product. caltech.edu

Copper-catalyzed reactions have also emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles. acs.orgelsevierpure.comnih.gov The Stannyl Amine Protocol (SnAP), for example, utilizes copper catalysts for the synthesis of piperazines from aldehydes and tin reagents. mdpi.comethz.ch While initially requiring stoichiometric amounts of copper, research has led to the development of catalytic variants by modifying ligands and reaction conditions. ethz.ch These advancements in copper catalysis offer potential pathways for the construction of the 2,3-piperazinedione ring system.

More recently, iridium-based photocatalysts have been explored for the C-H functionalization of piperazines, allowing for the introduction of substituents at the C2 position. mdpi.com Iridium catalysts have also been shown to be effective in the regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines. nih.gov These innovative catalytic systems provide opportunities for developing novel synthetic routes to specifically substituted piperazinediones like 1-propyl-2,3-piperazinedione.

The following table summarizes various catalytic systems that have been investigated for the synthesis of piperazine (B1678402) and piperazinone derivatives, which are analogous to the synthesis of 2,3-piperazinediones.

Catalyst SystemReaction TypeSubstrateProductKey Features
[Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOXAsymmetric Allylic AlkylationN-protected piperazin-2-onesα-tertiary piperazin-2-onesGood to excellent yields and enantioselectivities. caltech.edu
Pd(0) / DPEphosDecarboxylative CyclizationPropargyl carbonates and bis-nitrogen nucleophilesSubstituted piperazinesMild reaction conditions and high yields. nih.gov
Cu(OTf)2SnAP CyclizationAldehydes and Stannyl Amine ReagentsC-substituted piperazinesOperates with catalytic amounts of copper with ligand acceleration. ethz.ch
IrIII(ppy)2(dtbbpy)PF6PhotocatalysisN-aryl piperazineC2-heteroarylated piperazineC-H functionalization via a single electron transfer mechanism. mdpi.com
[IrCl(cod)(PPh3)][3+3]-CycloadditionIminesC-substituted piperazinesAtom-economical with high regio- and diastereoselectivity. nih.gov

Optimization of Reaction Conditions and Yields in Piperazinedione Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient synthetic methodologies for piperazinediones, directly impacting reaction rates, yields, and selectivity. Key parameters that are typically optimized include the choice of catalyst and ligand, solvent, temperature, and reaction time.

In palladium-catalyzed reactions for piperazine synthesis, the phosphine (B1218219) ligand plays a crucial role. A screening of various phosphine ligands demonstrated that many can provide excellent yields, with DPEphos being particularly effective in the palladium-catalyzed cyclization of propargyl carbonates with diamines. nih.gov Furthermore, reducing the catalyst loading from 5 mol% to 3 mol% or even 1 mol% can still result in high yields, although often requiring longer reaction times. nih.gov The choice of solvent is also significant, with dichloromethane (B109758) showing superior performance over acetone (B3395972) in certain palladium-catalyzed piperazine syntheses, leading to near-quantitative yields in a much shorter time. nih.gov

For copper-catalyzed SnAP reactions, a major breakthrough was the transition from stoichiometric to catalytic amounts of copper. This was achieved by changing the solvent system from a 4:1 mixture of CH2Cl2/HFIP to a 4:1 mixture of HFIP/CH3CN. mdpi.com This modification not only improved the efficiency of the reaction but also expanded the substrate scope to include previously unreactive heterocyclic aldehydes. mdpi.com The use of specific ligands can also accelerate these copper-catalyzed reactions. ethz.ch

In iridium-catalyzed cycloadditions for the synthesis of C-substituted piperazines, the addition of a base such as triethylamine (B128534) (NEt3) was found to significantly improve both the regioselectivity and the reaction rate. nih.gov The solvent also influences the reaction, with deuterated benzene (B151609) (C6D6) and acetonitrile (CD3CN) proving to be more effective than dichloromethane (CD2Cl2). nih.gov

The following table provides illustrative examples of how optimizing reaction conditions can impact the yield in the synthesis of piperazine derivatives, which can be extrapolated to the synthesis of 2,3-piperazinediones.

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
Pd(0) (5 mol%)DPEphosAcetoneRoom Temp0.571
Pd(0) (5 mol%)DPEphosDichloromethaneRoom Temp0.17~100
Pd(0) (3 mol%)DPEphosDichloromethaneRoom Temp198
Pd(0) (1 mol%)DPEphosDichloromethaneRoom Temp1295
Cu(OTf)2 (20 mol%)NoneToluene25-~20
Cu(OTf)2 (20 mol%)Ligand4:1 HFIP/CH3CN25-High
[IrCl(cod)(PPh3)] (2 mol%)NoneC6D6251218
[IrCl(cod)(PPh3)] (2 mol%)NEt3 (additive)C6D625< 1High

Advanced Structural Characterization and Conformational Analysis of 2,3 Piperazinedione, 1 Propyl

Spectroscopic Probes for Molecular Architecture Elucidation

Spectroscopic analysis is a cornerstone for determining the molecular structure of 2,3-Piperazinedione (B147188), 1-propyl- in various states. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry collectively offer a complete picture of its atomic arrangement and electronic environment.

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise covalent framework of 2,3-Piperazinedione, 1-propyl-. Analysis of ¹H and ¹³C NMR spectra provides detailed information on the chemical environment of each atom.

In ¹H NMR, the propyl group attached to the nitrogen at position 1 is expected to exhibit a characteristic pattern: a triplet for the terminal methyl (-CH₃) protons, a sextet for the adjacent methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons directly bonded to the nitrogen atom (N-CH₂-). The protons on the piperazinedione ring would present as complex multiplets, influenced by their diastereotopic nature and coupling with adjacent protons. The N-H proton at position 4 would likely appear as a broad singlet.

In ¹³C NMR, distinct signals are anticipated for the seven carbon atoms. The two carbonyl carbons (C2 and C3) are expected to resonate at the lowest field (typically 160-175 ppm) due to their deshielded nature. The three carbons of the propyl group and the two methylene carbons of the piperazinedione ring would appear in the upfield region.

Dynamic NMR studies on related N-substituted piperazine (B1678402) systems have revealed conformational complexities, such as restricted rotation around the partial double bond of the amide group and ring inversion between different chair or boat conformations. nih.gov Similar dynamic behavior could be expected for 1-propyl-2,3-piperazinedione, potentially leading to broadened signals or the appearance of multiple conformer sets in the NMR spectra at different temperatures. nih.gov Studies on diketopiperazines containing proline have also utilized NMR to analyze isomerization and conformational changes in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Piperazinedione, 1-propyl-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Propyl-CH₃ ~0.9 ~11 Triplet
Propyl-CH₂ ~1.6 ~20 Sextet
N1-CH₂ (Propyl) ~3.4 ~48 Triplet
C5-H₂ Multiplet ~45 Multiplet
C6-H₂ Multiplet ~40 Multiplet
N4-H Broad Singlet - -
C2=O - ~165 -

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides definitive information about the functional groups present in 2,3-Piperazinedione, 1-propyl-. The spectra are dominated by vibrations characteristic of the amide functionalities and the alkyl chain. nih.gov

The most prominent features in the FT-IR spectrum are expected to be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the cyclic diamide (B1670390), typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amide at position 4 should give rise to a band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the propyl group and the methylene groups of the ring are expected in the 2800-3000 cm⁻¹ region. C-N stretching vibrations would also be present at lower frequencies.

Raman spectroscopy provides complementary information. While the carbonyl stretches are also visible, non-polar bonds often give stronger Raman signals. This can be useful for analyzing the skeletal vibrations of the piperazinedione ring and the propyl chain. Spectroscopic studies on various piperazine derivatives have successfully used FT-IR and Raman in conjunction with DFT calculations to assign vibrational modes. dergipark.org.trscispace.com

Table 2: Key Predicted Vibrational Frequencies for 2,3-Piperazinedione, 1-propyl-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch 3200 - 3300 Medium-Strong
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong
C=O Stretch (Amide I) 1650 - 1700 Strong
N-H Bend (Amide II) 1550 - 1640 Medium

Mass spectrometry (MS) is employed to determine the molecular weight of 2,3-Piperazinedione, 1-propyl- and to deduce its structural features by analyzing its fragmentation patterns under ionization. The molecular formula C₇H₁₂N₂O₂ corresponds to a molecular weight of 156.18 g/mol .

Upon electron ionization (EI), the molecular ion (M⁺˙) peak would be observed at an m/z of 156. The fragmentation is likely to be directed by the nitrogen atoms and carbonyl groups. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen at position 1, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 127.

Loss of the propyl group: Cleavage of the N-C bond of the propyl group, generating a fragment at m/z 113.

Ring cleavage: The piperazinedione ring can undergo fragmentation through various pathways, including the loss of carbon monoxide (CO) or isocyanate (HNCO) fragments, which are characteristic of amide-containing structures. chemguide.co.uklibretexts.org

This analysis allows for the confirmation of the molecular weight and provides corroborating evidence for the proposed structure based on the logical fragmentation of the parent molecule. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for 2,3-Piperazinedione, 1-propyl-

m/z Value Possible Fragment Identity Fragmentation Pathway
156 [C₇H₁₂N₂O₂]⁺˙ Molecular Ion (M⁺˙)
127 [M - C₂H₅]⁺ Alpha-cleavage at propyl chain
113 [M - C₃H₇]⁺ Loss of propyl radical
85 [C₄H₅N₂O]⁺ Ring fragmentation with loss of propyl

Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides unambiguous, high-resolution information about the arrangement of atoms in the solid state. This includes precise bond lengths, bond angles, and the details of intermolecular interactions that govern the crystal lattice. nih.gov

Although a specific crystal structure for 2,3-Piperazinedione, 1-propyl- is not described, extensive crystallographic studies on the parent 2,5-diketopiperazine and other derivatives provide a robust model for its expected solid-state conformation. nih.govlibretexts.orgmdpi.com These studies consistently show that the six-membered diketopiperazine ring is not planar. mdpi.com Due to the sp² hybridization of the carbonyl carbons and amide nitrogens, the ring often adopts a flattened chair or a twisted boat conformation. researchgate.net

The introduction of the propyl substituent at the N1 position would likely influence the specific ring pucker and the orientation of the substituent itself, which could be either axial or equatorial relative to the mean plane of the ring. X-ray diffraction would be the definitive technique to establish these conformational details. nih.gov

The crystal packing of 2,3-Piperazinedione, 1-propyl- would be heavily influenced by intermolecular hydrogen bonding. nih.gov The presence of a hydrogen bond donor (the N4-H group) and two hydrogen bond acceptors (the C2=O and C3=O carbonyl oxygens) suggests the formation of strong N-H···O=C hydrogen bonds.

Table of Compounds Mentioned

Compound Name
2,3-Piperazinedione, 1-propyl-
2,5-diketopiperazine

Conformational Isomerism and Dynamic Behavior

The structural dynamics of 2,3-piperazinedione, 1-propyl- are dictated by two primary conformational phenomena: the puckering of the six-membered piperazinedione ring and the restricted rotation around the N1-C(O) amide bond and the N1-propyl bond. These factors give rise to a complex potential energy surface with multiple conformers that can interconvert. The study of these dynamic processes is crucial for understanding the molecule's three-dimensional structure and its potential interactions.

Analysis of Ring Conformations in Piperazinedione Derivatives

The 2,3-piperazinedione ring, as a substituted heterocyclic system, is not planar. It can adopt several non-planar conformations to minimize steric and torsional strain. Extensive studies on related piperazine and 2,5-piperazinedione (B512043) derivatives using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the ring can exist in various conformations, including chair, boat, and twist-boat (or skew-boat) forms. acs.orgnih.gov

For piperazine rings, the chair conformation is generally the most thermodynamically stable. nih.gov However, the introduction of carbonyl groups, as in piperazinediones, influences the ring's geometry. The partial double bond character of the amide bonds within the ring can lead to a flattening of the ring compared to a standard cyclohexane (B81311) or piperazine chair. In substituted 2,5-piperazinediones, nonplanar ring structures have been observed in solution. acs.org The specific conformation adopted by the 2,3-piperazinedione ring in the 1-propyl derivative will be a balance between minimizing angle strain, torsional strain from eclipsing interactions, and transannular steric interactions. The thermodynamically favored conformations are typically the chair and twist-boat forms.

Table 1: Common Ring Conformations in Piperazine-based Heterocycles and Their General Characteristics.
ConformationDescriptionRelative StabilityKey Features
ChairThe most common and generally most stable conformation for six-membered rings.Most FavorableMinimizes both torsional and angle strain. All C-H bonds on adjacent carbons are staggered.
BoatA less stable, more flexible conformation.Less FavorableSuffers from torsional strain due to eclipsing bonds and steric strain from flagpole interactions. Can be an intermediate in chair-to-chair interconversion. researchgate.net
Twist-Boat (Skew-Boat)An intermediate conformation between the chair and boat forms.IntermediateRelieves some of the boat's torsional and flagpole steric strain, making it more stable than the true boat conformation. nih.gov

The presence of the N-propyl group at the N1 position introduces further steric considerations that can influence the equilibrium between these ring conformations. The bulky propyl group may favor a specific chair conformation or potentially a twist-boat form to minimize steric clashes with the rest of the ring.

Hindered Rotation and Conformational Equilibria of the N-Propyl Group

A defining characteristic of N-acylated piperazines and related amides is the hindered rotation around the amide C–N bond due to its partial double bond character. nih.gov This restricted rotation is a significant factor in the dynamic behavior of 2,3-piperazinedione, 1-propyl-, leading to the existence of rotational isomers (rotamers). Temperature-dependent NMR spectroscopy is a primary tool for investigating this phenomenon, allowing for the determination of the energy barriers to rotation. nih.govrsc.org

For N-acylated piperazines, the activation energy (ΔG‡) for the amide bond rotation typically falls in the range of 56 to 80 kJ mol⁻¹. rsc.orgscispace.com This energy barrier is sufficiently high to allow for the observation of distinct conformers at or below room temperature by NMR. nih.gov The rotation of the N-propyl group itself around the N-C bond is also subject to steric hindrance from the adjacent carbonyl group and the piperazinedione ring. This can lead to a preference for specific staggered conformations (e.g., anti vs. gauche) of the propyl chain relative to the ring system.

The interplay between the amide bond rotation and the ring inversion creates a complex conformational landscape. In some unsymmetrically substituted piperazines, two distinct dynamic processes can be observed: a lower energy barrier process corresponding to the ring inversion and a higher energy barrier process for the amide bond rotation. scispace.com

Table 2: Typical Activation Energies for Conformational Processes in N-Acyl Piperazine Derivatives. scispace.combeilstein-journals.org
Dynamic ProcessTypical Activation Energy (ΔG‡) Range (kJ/mol)Investigative Technique
Amide Bond (N-CO) Rotation~61 - 68Dynamic 1H NMR
Piperazine Ring Inversion~42 - 50Dynamic 1H NMR

In 2,3-piperazinedione, 1-propyl-, the equilibrium between different rotamers of the N-propyl group is influenced by steric effects. The bulk of the propyl group will seek to occupy the least sterically hindered position. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed insights into the preferred orientation of the propyl group relative to the piperazinedione ring. The steric repulsion between the alkyl group and the ring substituents can lead to a lower rotational barrier compared to less substituted analogues. beilstein-journals.org

Chemical Reactivity and Derivatization Studies of 2,3 Piperazinedione, 1 Propyl

Functional Group Transformations and Modifications

The 2,3-piperazinedione (B147188) core, substituted with a propyl group at the N1 position, offers several sites for further chemical modification. These transformations can be broadly categorized by the reactive center involved: the amide carbonyls and the unsubstituted secondary nitrogen atom.

The two amide carbonyl groups in 2,3-piperazinedione, 1-propyl- are key centers for chemical reactions. Amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters or acid chlorides. This reduced reactivity is due to the electron-donating resonance effect of the nitrogen atom, which decreases the electrophilicity of the carbonyl carbon. libretexts.org However, under appropriate conditions, these carbonyls can undergo a variety of transformations.

Reduction of one or both carbonyl groups can lead to the formation of piperazin-2-ones or fully reduced piperazines, respectively. nih.govnih.gov The choice of reducing agent and reaction conditions would be crucial in controlling the extent of reduction. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both carbonyls, whereas milder reagents might allow for selective reduction.

The carbonyl groups can also participate in condensation reactions with strong nucleophiles. While less common for amides compared to ketones or aldehydes, reactions with organometallic reagents such as Grignard or organolithium compounds could potentially lead to the formation of hemiaminals or further reaction products.

The secondary amine at the N4 position is a primary site for substitution reactions. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with a wide range of electrophiles.

N-Alkylation: The most common modification at this position is N-alkylation, which can be achieved using various alkylating agents such as alkyl halides or sulfates. google.com The regioselectivity of this reaction is generally high, as the N4 nitrogen is more nucleophilic than the N1 nitrogen, which is part of a less reactive amide. The choice of base and solvent can influence the reaction's efficiency. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) is a common strategy for deprotonating the amine, thereby increasing its nucleophilicity. beilstein-journals.org

N-Acylation: The N4 nitrogen can also be acylated using acid chlorides or anhydrides. This reaction leads to the formation of N-acyl-2,3-piperazinedione derivatives. Similar to N-alkylation, this reaction is expected to be highly regioselective for the N4 position. organic-chemistry.org

Reagent TypeExample ReagentExpected Product at N4
Alkyl HalidePropyl bromide1,4-Dipropyl-2,3-piperazinedione
Acyl ChlorideAcetyl chloride4-Acetyl-1-propyl-2,3-piperazinedione
Sulfonyl ChlorideTosyl chloride1-Propyl-4-tosyl-2,3-piperazinedione

Ring-Opening and Ring-Closing Reactions of the Piperazinedione Scaffold

The piperazinedione ring, while relatively stable, can undergo ring-opening reactions under certain conditions. Hydrolysis of the amide bonds, for instance, can lead to the cleavage of the ring. This process can be catalyzed by acid or base and would result in the formation of a substituted ethylenediamine (B42938) derivative. acs.orgnih.gov The rate of hydrolysis would be dependent on factors such as pH and temperature. nih.gov

Conversely, the synthesis of the 2,3-piperazinedione scaffold itself involves a ring-closing reaction. A common synthetic route involves the condensation of an N-substituted ethylenediamine with an oxalic acid derivative, such as diethyl oxalate (B1200264). ufl.edu In the case of 2,3-piperazinedione, 1-propyl-, the starting materials would be N-propylethylenediamine and diethyl oxalate. The reaction proceeds through a double amidation to form the cyclic diamide (B1670390). Baldwin's rules for ring closure can provide insight into the favorability of such cyclization reactions. libretexts.org

Electrophilic and Nucleophilic Reactions of the Piperazinedione Core

The electronic nature of the 2,3-piperazinedione core allows for both electrophilic and nucleophilic reactions, although the latter are more common.

Nucleophilic Reactions: The carbonyl carbons are the primary electrophilic sites and are susceptible to attack by nucleophiles. As discussed in section 4.1.1, these reactions can lead to the reduction or functionalization of the carbonyl groups. The N4 nitrogen, being a secondary amine, is a nucleophilic center and readily reacts with electrophiles. researchgate.net

Electrophilic Reactions: While the ring itself is generally electron-deficient due to the two carbonyl groups, the nitrogen atoms can act as directing groups in certain electrophilic aromatic substitution reactions if a phenyl group were attached to the ring. However, for 2,3-piperazinedione, 1-propyl-, direct electrophilic attack on the ring is less likely. Electrophilic addition to any potential double bonds introduced through derivatization would follow standard mechanistic pathways. youtube.comyoutube.comscribd.comchemistrynotmystery.comlibretexts.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: In derivatization reactions, the presence of the 1-propyl group can influence the regioselectivity. For instance, in reactions involving the unsubstituted N4 nitrogen, the steric bulk of the propyl group at N1 is unlikely to have a significant impact on the reactivity of the distal N4 position. However, in reactions that could potentially occur at either nitrogen, such as in a deprotected piperazinedione, the inherent difference in nucleophilicity between the two nitrogen atoms would be the primary determinant of regioselectivity. Studies on related heterocyclic systems like indazoles have shown that both steric and electronic effects of substituents play a crucial role in determining the site of N-alkylation. beilstein-journals.orgd-nb.info

Stereoselectivity: If the piperazinedione ring contains chiral centers, the stereochemical outcome of derivatization reactions becomes an important consideration. For reactions at a position adjacent to a stereocenter, the existing chirality can induce diastereoselectivity. Theoretical and experimental studies on similar bicyclic lactams, such as oxazolopiperidones, have shown that the stereoselectivity of alkylation is influenced by factors like the conformation of the enolate intermediate and steric hindrance. nih.gov While 2,3-piperazinedione, 1-propyl- itself is achiral, the introduction of substituents could create stereocenters, making stereoselective synthesis a relevant aspect for its derivatives.

Mechanistic Investigations of Key Reactions of Piperazinedione Derivatives

The mechanisms of the key reactions involving the piperazinedione core are generally well-understood from studies on analogous functional groups.

N-Alkylation and N-Acylation: The mechanism of N-alkylation and N-acylation at the N4 position proceeds via a standard nucleophilic substitution pathway. The nitrogen lone pair attacks the electrophilic carbon of the alkyl halide or acyl chloride, leading to the formation of a new N-C bond.

Amide Carbonyl Reactions: The mechanism of nucleophilic acyl substitution at the amide carbonyls involves the formation of a tetrahedral intermediate. libretexts.org The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For example, reduction with a hydride reagent involves the attack of the hydride on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of an oxygen-containing leaving group.

Ring-Opening Hydrolysis: The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways lead to the formation of a tetrahedral intermediate which then collapses to cleave the amide bond. acs.org

Theoretical and Computational Investigations of 2,3 Piperazinedione, 1 Propyl

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of chemical compounds. For a molecule like 2,3-Piperazinedione (B147188), 1-propyl-, these methods can provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized ground state geometry of molecules. In a typical DFT study of a 2,3-piperazinedione derivative, the coordinates of the atoms are adjusted to find the minimum energy conformation.

For 2,3-Piperazinedione, 1-propyl-, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. The piperazinedione ring is expected to adopt a non-planar conformation to minimize steric strain, and the orientation of the 1-propyl group relative to the ring would be a key parameter to determine. The results of such a study would be presented in a table detailing these geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for 2,3-Piperazinedione, 1-propyl- calculated using DFT (Note: This table is illustrative as specific literature is unavailable)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2=O8 1.23
C3=O7 1.23
N1-C2 1.38
N1-C6 1.46
N4-C3 1.38
N4-C5 1.46
N1-C9 1.47
C2-N1-C6 120.5
C3-N4-C5 120.5
C9-N1-C2 118.0

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For 2,3-Piperazinedione, 1-propyl-, the HOMO is likely to be localized on the lone pairs of the oxygen and nitrogen atoms, while the LUMO is expected to be distributed over the carbonyl groups. The presence of the electron-donating propyl group attached to the nitrogen atom would be expected to raise the energy of the HOMO compared to the unsubstituted 2,3-piperazinedione, potentially making it more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2,3-Piperazinedione, 1-propyl- (Note: This table is illustrative as specific literature is unavailable)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.

For 2,3-Piperazinedione, 1-propyl-, the MEP analysis would show the most negative potential around the carbonyl oxygen atoms, indicating these are the most likely sites for electrophilic attack. The regions around the N-H proton (if present at N4) and the C-H protons would show a positive potential, making them susceptible to nucleophilic attack. The propyl group would have a region of relatively neutral potential.

Conformational Analysis using Computational Methods

The flexibility of the piperazinedione ring and the attached propyl group means that 2,3-Piperazinedione, 1-propyl- can exist in multiple conformations. Computational methods are essential for exploring these different conformations and their relative energies.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are used to explore the conformational space of a molecule by systematically changing one or more dihedral angles and calculating the energy at each point. For 2,3-Piperazinedione, 1-propyl-, key dihedral angles to scan would include those defining the puckering of the piperazinedione ring and the rotation of the propyl group around the N1-C9 bond. The results of a PES scan would reveal the low-energy conformations (local minima) and the energy barriers between them (transition states).

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's conformational flexibility. In an MD simulation, the motion of the atoms in a molecule is simulated over time by solving Newton's equations of motion. This allows for a broader sampling of the conformational space than a simple PES scan. An MD simulation of 2,3-Piperazinedione, 1-propyl- in a solvent like water would reveal the preferred conformations in solution and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are essential for the identification and characterization of molecules. nih.gov Techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to calculate the energies of molecular orbitals and vibrational frequencies, which in turn can be used to predict various types of spectra. mdpi.com

For 2,3-Piperazinedione, 1-propyl-, computational models can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectrum, and Ultraviolet-Visible (UV-Vis) spectrum. These predictions are invaluable for confirming the structure of the synthesized compound and for interpreting experimental data.

Predicted Spectroscopic Data for 2,3-Piperazinedione, 1-propyl- (Hypothetical)

Spectroscopic Technique Predicted Data (Hypothetical) Interpretation
¹H NMRChemical shifts (δ) for propyl group protons and piperazinedione ring protons.Provides information about the electronic environment of hydrogen atoms.
¹³C NMRChemical shifts (δ) for carbon atoms in the propyl group and the piperazinedione ring.Reveals the different types of carbon atoms present in the molecule.
IR SpectroscopyVibrational frequencies (cm⁻¹) for C=O, C-N, and C-H bonds.Identifies the functional groups present in the molecule.
UV-Vis SpectroscopyWavelength of maximum absorption (λ_max).Indicates the electronic transitions within the molecule.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. osti.govrsc.org For 2,3-Piperazinedione, 1-propyl-, these methods can be used to study its reactivity, stability, and potential synthetic pathways.

Hypothetical Reaction Pathway Analysis for the Hydrolysis of 2,3-Piperazinedione, 1-propyl-

Reaction Step Computational Method Calculated Activation Energy (kJ/mol) (Hypothetical) Significance
Nucleophilic attack on carbonyl carbonDFT (B3LYP/6-31G)60Initial step of hydrolysis.
Formation of tetrahedral intermediateDFT (B3LYP/6-31G)-25 (relative to reactants)A key intermediate in the reaction.
Proton transferDFT (B3LYP/6-31G)15Facilitates the cleavage of the C-N bond.
Ring openingDFT (B3LYP/6-31G)80The rate-determining step.

Quantitative Structure-Activity Relationship (QSAR) Studies (Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. drugdesign.org These studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. researchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure.

For 2,3-Piperazinedione, 1-propyl-, a QSAR study would involve calculating a range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. kaggle.com By correlating these descriptors with a specific activity (e.g., inhibitory activity against a particular enzyme), a predictive model can be built.

Selected Molecular Descriptors for 2,3-Piperazinedione, 1-propyl- (Hypothetical Values)

Descriptor Type Descriptor Name Hypothetical Value Relevance
ConstitutionalMolecular Weight156.18 g/mol Overall size of the molecule.
ConstitutionalNumber of H-bond donors1Potential for hydrogen bonding interactions.
ConstitutionalNumber of H-bond acceptors2Potential for hydrogen bonding interactions.
TopologicalWiener Index123Describes the branching of the molecule.
ElectronicDipole Moment2.5 DIndicates the polarity of the molecule.
ElectronicLogP-0.5Represents the lipophilicity of the molecule.

These descriptors, once calculated for a series of related compounds, can be used to develop a QSAR model that can predict the activity of new, unsynthesized molecules, thereby accelerating the process of drug development or material design.

Mechanistic Biological Activity Studies in Vitro Molecular Interactions of 2,3 Piperazinedione, 1 Propyl

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

There are no specific in vitro enzyme inhibition or kinetic studies published in the scientific literature for 2,3-Piperazinedione (B147188), 1-propyl-. While various piperazine (B1678402) derivatives have been investigated as inhibitors for a wide range of enzymes, this research does not extend to this particular compound. Therefore, no data on its potential enzyme inhibitory activity, mechanism of inhibition, or kinetic parameters can be provided.

Molecular Interactions with Biological Macromolecules (e.g., receptors, proteins)

No radioligand receptor binding assays or other specific ligand binding studies have been reported for 2,3-Piperazinedione, 1-propyl-. Consequently, its affinity (Kᵢ, Kd) and selectivity for any biological macromolecules such as receptors or proteins remain uncharacterized.

Computational methods like protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of small molecules. nih.gov However, a search of the literature did not yield any specific docking or MD simulation studies where 2,3-Piperazinedione, 1-propyl- was evaluated as a ligand against any protein target. While docking studies have been performed for other complex piperazine derivatives, the results are not applicable to this specific molecule. nih.govresearchgate.net

Cellular Pathway Modulation at the Mechanistic Level (e.g., signal transduction, apoptosis mechanisms)

There is no available scientific data concerning the effects of 2,3-Piperazinedione, 1-propyl- on cellular pathways. Research on the modulation of signal transduction or the induction of apoptosis has been conducted on other isomers, such as piperazine-2,5-diones, but these findings cannot be extrapolated to the 2,3-piperazinedione scaffold due to structural differences. mdpi.comnih.gov

Structure-Activity Relationships for Molecular Recognition

Constructing a structure-activity relationship (SAR) profile requires comparative data from a series of related compounds. As there are no published biological activity data for 2,3-Piperazinedione, 1-propyl-, it is not possible to establish an SAR for its molecular recognition. General SAR studies on other classes of N-alkyl heterocycles have shown that the length and nature of the alkyl chain can significantly influence biological activity, often with an optimal chain length for a given target. nih.gov However, without specific data, the role of the N-propyl group in the molecular recognition of 2,3-piperazinedione remains undetermined.

Advanced Applications of 2,3 Piperazinedione, 1 Propyl in Academic Research

Role as a Building Block in Complex Molecule Synthesis

No specific research is available detailing the use of 2,3-Piperazinedione (B147188), 1-propyl- as a building block in the synthesis of complex molecules.

Scaffold for Peptide Mimetics Research

There is no available literature that discusses the application of 2,3-Piperazinedione, 1-propyl- as a scaffold in peptide mimetics research.

Precursor for Advanced Organic Scaffolds

The role of 2,3-Piperazinedione, 1-propyl- as a precursor for advanced organic scaffolds is not documented in the available scientific literature.

Integration into Supramolecular Chemistry Research

No studies have been found that report the integration or use of 2,3-Piperazinedione, 1-propyl- in the field of supramolecular chemistry.

Utilization in Materials Science (e.g., Polymer Chemistry, Self-Assembly)

There is no information available on the utilization of 2,3-Piperazinedione, 1-propyl- in materials science, including polymer chemistry or self-assembly studies.

Development of Analytical Probes or Reagents

The development of analytical probes or reagents based on 2,3-Piperazinedione, 1-propyl- is not described in the current body of scientific literature.

Future Directions and Emerging Research Avenues for 2,3 Piperazinedione, 1 Propyl

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,3-Piperazinedione (B147188), 1-propyl- and related compounds will likely pivot towards greener and more efficient methodologies, moving beyond traditional multi-step procedures that can be laborious. researchgate.net Key areas of development are anticipated to include:

Catalytic Systems: The development of novel metal-containing supported catalysts could enable more direct and environmentally benign routes, potentially starting from readily available precursors like N-propyl-diethanolamine. google.com Research into catalysts that operate under milder conditions with higher selectivity will be crucial.

Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step and are considered pillars of modern medicinal and organic chemistry. rug.nl Future work could focus on designing an MCR strategy, possibly based on isocyanides, that assembles the 1-propyl-2,3-piperazinedione core in a one-pot synthesis, significantly improving efficiency and reducing waste. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. The use of enzyme cascades, for instance, has been successful in creating related heterocyclic structures like aminopiperidines. rsc.org Future research could explore enzymes capable of stereoselectively forming the piperazinedione ring or attaching the propyl group.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processing. Applying flow chemistry to the synthesis of 2,3-Piperazinedione, 1-propyl- could lead to higher yields and purity while minimizing reaction times.

Methodological ApproachPotential Advantages for Synthesizing 2,3-Piperazinedione, 1-propyl-Relevant Research Context
Advanced Catalysis Higher efficiency, lower energy consumption, use of sustainable metals.Development of metal-containing supported catalysts for N-alkyl-piperazine synthesis. google.com
Multi-Component Reactions Increased atom economy, reduced number of steps, rapid library generation.Application of MCRs for the synthesis of complex and versatile scaffolds. rug.nl
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced environmental impact.Use of enzyme cascades for the synthesis of protected aminopiperidine derivatives. rsc.org
Flow Chemistry Enhanced safety, precise control over reaction, improved scalability and yield.General trend in modern pharmaceutical and chemical manufacturing.

Exploration of Unconventional Reactivity Pathways

Beyond its synthesis, the future exploration of 2,3-Piperazinedione, 1-propyl- will involve uncovering novel ways to functionalize and modify its core structure. While substitutions at the nitrogen atoms of piperazines are well-established, future research will likely target the carbon backbone, which has been less explored. encyclopedia.pub

Emerging avenues include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the piperazinedione ring represents a highly attractive and atom-economical strategy. encyclopedia.pub This would allow for the introduction of new substituents and the creation of structural diversity without the need for pre-functionalized starting materials, expanding the utility of the scaffold in medicinal chemistry. encyclopedia.pub

Ring-Opening and Rearrangement Reactions: The dione (B5365651) functionality offers unique reactivity. Investigating controlled ring-opening reactions could provide access to novel linear diamide (B1670390) structures. Similarly, exploring skeletal rearrangements under thermal, photochemical, or catalytic conditions could lead to entirely new heterocyclic systems.

Scaffold for Diversity-Oriented Synthesis (DOS): The 1-propyl-2,3-piperazinedione structure can serve as a starting point for DOS, where its core is systematically elaborated with various functional groups to rapidly generate a library of structurally diverse molecules. This approach is valuable for screening and identifying compounds with novel biological activities.

Advanced Theoretical Modeling for Predictive Capabilities

Computational chemistry is an indispensable tool for accelerating chemical research and drug discovery. For 2,3-Piperazinedione, 1-propyl-, advanced theoretical modeling can provide profound insights into its properties and behavior, guiding experimental work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule, analyze its vibrational spectra, and calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com These calculations help in understanding the molecule's intrinsic reactivity and stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of 2,3-Piperazinedione, 1-propyl- is synthesized and tested for a specific biological activity, QSAR modeling can be employed. nih.gov By correlating structural descriptors with activity, these models can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking and Dynamics: To investigate potential biological applications, molecular docking can simulate the interaction of 2,3-Piperazinedione, 1-propyl- with the binding sites of specific proteins or enzymes. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to analyze the stability of these interactions over time, revealing key binding modes and informing the design of more potent analogues. nih.gov

Modeling TechniqueApplication for 2,3-Piperazinedione, 1-propyl-Predicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, reactivity indices, and spectroscopic properties. mdpi.comUnderstanding of chemical reactivity, stability, and spectral characteristics. researchgate.net
QSAR Correlating structural features of derivatives with biological activity. nih.govPredictive models for biological potency to guide new designs. nih.gov
Molecular Docking Simulating binding poses within a biological target's active site. researchgate.netIdentification of potential protein targets and key intermolecular interactions. nih.gov
Molecular Dynamics (MD) Simulating the movement and interaction of the molecule with its environment over time.Assessment of binding stability and conformational changes. nih.gov

Discovery of Novel Molecular Interactions and Mechanisms

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications. encyclopedia.pub A key future direction for 2,3-Piperazinedione, 1-propyl- is the systematic discovery of its specific molecular targets and mechanisms of action.

Research in this area could involve:

High-Throughput Screening: Screening the compound against large panels of biological targets, such as receptors, enzymes, and ion channels, to identify potential bioactivities. The piperazinedione core is known to be a feature in compounds with potential as neuroprotective agents or enzyme inhibitors. nih.gov

Mechanism of Action Studies: Once a biological activity is identified, detailed studies will be needed to elucidate the mechanism. For example, if the compound shows cytotoxic activity against cancer cell lines, further research would focus on whether it induces apoptosis, inhibits specific kinases, or disrupts other cellular pathways. nih.gov

Protein-Protein Interaction (PPI) Inhibition: The piperazine and piperazinedione scaffolds can be designed to mimic peptide structures and disrupt PPIs, which are increasingly recognized as important drug targets. Future studies could explore the potential of 1-propyl-2,3-piperazinedione derivatives to inhibit specific PPIs involved in disease.

Integration into Multidisciplinary Chemical Research

The versatility of the 1-propyl-2,3-piperazinedione structure makes it a candidate for integration into diverse, multidisciplinary research fields beyond traditional organic synthesis.

Medicinal Chemistry: The compound can serve as a core scaffold for the development of new therapeutic agents. researchgate.net Its structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties for various diseases. researchgate.net The piperazine moiety is known to improve water solubility and bioavailability, making it an attractive component in drug design. encyclopedia.pub

Materials Science: Functionalized piperazines have been used as components in advanced materials. For instance, they can be grafted onto surfaces like mesoporous silica (B1680970) to create nanocarriers for drug delivery. nih.gov Future work could explore the polymerization of 1-propyl-2,3-piperazinedione derivatives or their incorporation into metal-organic frameworks (MOFs) to create materials with novel properties.

Chemical Biology: As a small molecule, 1-propyl-2,3-piperazinedione can be developed into a chemical probe. By attaching fluorescent tags or reactive groups, researchers could use it to study biological processes, track molecular pathways, or identify new protein targets in living systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.